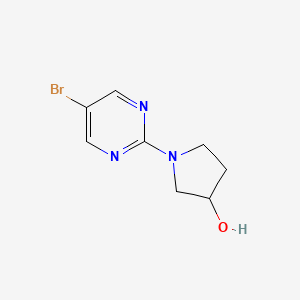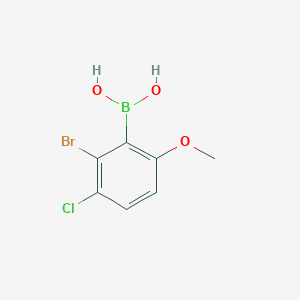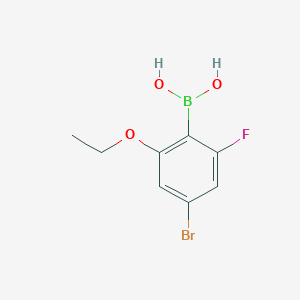
6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Descripción general
Descripción
6-Chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CMBTA) is an organic compound that has been studied for its potential in numerous scientific applications. CMBTA is a white crystalline solid that is soluble in water, alcohol, and ether. It has a melting point of 204-206°C and a decomposition temperature of 300°C. CMBTA is used in many different fields such as medicinal chemistry, organic chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been studied for its potential in numerous scientific applications. It has been used as an intermediate in the synthesis of various pharmaceuticals, including anticonvulsants, hypnotics, and anxiolytics. It has also been used as a reagent in the synthesis of other organic compounds, such as amino acids, peptides, and nucleosides. 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been studied for its potential use in the development of new materials and catalysts, as well as its potential application as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is still not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. This increases the solubility of the metal ions, allowing them to be more easily transported and utilized by cells. In addition, 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been shown to have a protective effect on cells, possibly due to its antioxidant and free radical scavenging properties.
Efectos Bioquímicos Y Fisiológicos
6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant effects, as well as to protect cells from oxidative damage. In addition, 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the production of nitric oxide and to inhibit the activity of enzymes involved in the breakdown of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. In addition, it is non-toxic and has low volatility, making it safe to handle and store. However, 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is not soluble in organic solvents, which limits its use in some experiments.
Direcciones Futuras
The potential applications of 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine are numerous, and further research is needed to fully explore its potential. Possible future directions include the development of new pharmaceuticals and materials, as well as its use as a corrosion inhibitor. In addition, further studies are needed to explore its biochemical and physiological effects, as well as its potential use in the treatment of various diseases. Finally, 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine could be used to develop new catalysts and reagents for organic synthesis.
Propiedades
IUPAC Name |
6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c14-10-1-2-11-12(9-10)19-13(16-11)15-3-4-17-5-7-18-8-6-17/h1-2,9H,3-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITFPRZXEPKHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC3=C(S2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




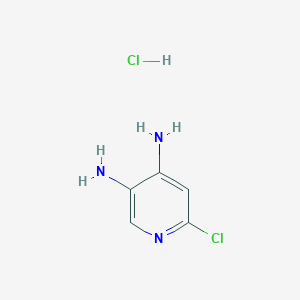
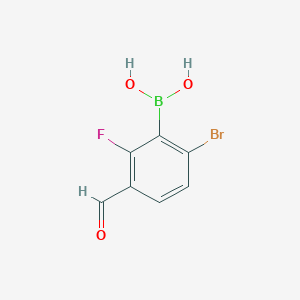
![6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol](/img/structure/B1387630.png)

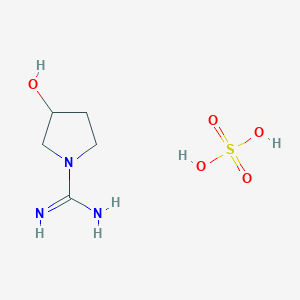
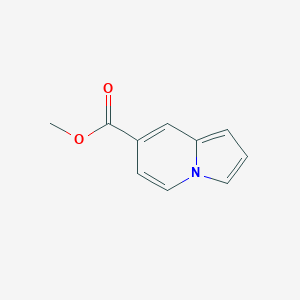
![(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride](/img/structure/B1387636.png)
